Ethoxysanguinarine

説明

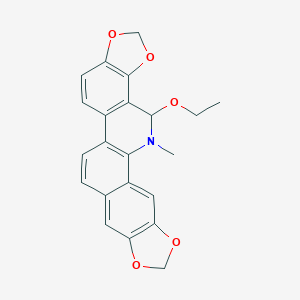

Structure

3D Structure

特性

IUPAC Name |

23-ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-3-24-22-19-13(6-7-16-21(19)28-11-25-16)14-5-4-12-8-17-18(27-10-26-17)9-15(12)20(14)23(22)2/h4-9,22H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEXWTOTHXCQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415720 | |

| Record name | 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28342-31-6 | |

| Record name | 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethoxysanguinarine Synthesis from Sanguinarine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethoxysanguinarine from its parent alkaloid, sanguinarine (B192314). Ethoxysanguinarine, a semi-synthetic derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This document details a proposed synthetic protocol based on analogous chemical transformations, presents key quantitative data on its biological activity, and visualizes the intricate signaling pathways modulated by this compound. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Sanguinarine is a quaternary benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria family plants. While sanguinarine itself exhibits a range of biological activities, its chemical structure allows for modifications that can enhance its pharmacological profile. One such derivative is ethoxysanguinarine, which is formed by the addition of an ethoxy group to the sanguinarine backbone. This modification has been shown to influence the molecule's interaction with biological targets, leading to distinct therapeutic effects. Notably, ethoxysanguinarine has been identified as an inhibitor of several key signaling pathways implicated in cancer progression, including the CIP2A/PP2A/Akt, AMPK/mTORC1, and Hakai pathways. This guide will delve into the synthesis of ethoxysanguinarine and its mechanisms of action.

Synthesis of Ethoxysanguinarine from Sanguinarine

The synthesis of ethoxysanguinarine from sanguinarine proceeds via a nucleophilic addition reaction. The positively charged iminium bond (C=N+) in the sanguinarine cation is highly electrophilic and susceptible to attack by nucleophiles. In this synthesis, the ethoxide ion (CH₃CH₂O⁻) acts as the nucleophile, attacking the C6 position of the sanguinarine molecule.

Proposed Experimental Protocol

Materials:

-

Sanguinarine chloride

-

Anhydrous ethanol (B145695)

-

Sodium metal (or sodium ethoxide)

-

Anhydrous diethyl ether (or other suitable solvent for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol)

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas, so proper ventilation and caution are necessary. Continue adding sodium until the desired concentration of sodium ethoxide is reached.

-

Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve sanguinarine chloride in anhydrous ethanol.

-

Nucleophilic Addition: To the stirred solution of sanguinarine chloride, slowly add the freshly prepared sodium ethoxide solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Workup: Once the reaction is complete (as indicated by TLC), the reaction mixture is quenched by the addition of water. The aqueous layer is then extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol (B129727) in dichloromethane) to yield pure ethoxysanguinarine.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data: Biological Activity of Ethoxysanguinarine

Ethoxysanguinarine has demonstrated significant cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized in the table below for easy comparison.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SW480 | Colorectal Cancer | 9.37 | [2] |

| HCT116 | Colorectal Cancer | 7.19 | [2] |

| HT29 | Colorectal Cancer | 6.55 | [2] |

| SW620 | Colorectal Cancer | 3.57 | [2] |

| MCF-7 | Breast Cancer | 3.29 | |

| SK-BR-3 | Breast Cancer | 9.15 | |

| MDA-MB-231 | Breast Cancer | 3.75 | |

| MDA-MB-436 | Breast Cancer | 2.63 | |

| MDA-MB-468 | Breast Cancer | 3.71 | |

| MDA-MB-453 | Breast Cancer | 4.86 | |

| MDA-MB-435S | Breast Cancer | 3.78 |

Visualization of Signaling Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of ethoxysanguinarine from sanguinarine.

Caption: Workflow for the synthesis and purification of ethoxysanguinarine.

CIP2A/PP2A/Akt Signaling Pathway

Ethoxysanguinarine has been shown to down-regulate the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). This leads to the activation of PP2A, which in turn dephosphorylates and inactivates the pro-survival kinase Akt.

Caption: Inhibition of the CIP2A/PP2A/Akt pathway by ethoxysanguinarine.

AMPK/mTORC1 Signaling Pathway

Ethoxysanguinarine can also induce autophagy in cancer cells by activating AMP-activated protein kinase (AMPK), which subsequently inhibits the mTORC1 complex, a key regulator of cell growth and proliferation.

Caption: Activation of AMPK and inhibition of mTORC1 by ethoxysanguinarine, leading to autophagy.

Hakai-Related Signaling Pathway

Ethoxysanguinarine has been found to induce apoptosis and inhibit metastasis in breast cancer cells through the inhibition of Hakai, an E3 ubiquitin-ligase that targets E-cadherin for degradation. By inhibiting Hakai, ethoxysanguinarine can lead to increased E-cadherin levels, which suppresses cell migration and invasion.

Caption: Inhibition of Hakai by ethoxysanguinarine, affecting E-cadherin levels and metastasis.

Conclusion

This technical guide provides a foundational understanding of the synthesis of ethoxysanguinarine from sanguinarine and its biological activities. The proposed synthetic protocol, based on established chemical principles, offers a practical starting point for its laboratory-scale production. The compiled quantitative data on its cytotoxicity highlights its potential as an anti-cancer agent. Furthermore, the visualization of the key signaling pathways modulated by ethoxysanguinarine provides valuable insights into its mechanism of action. It is anticipated that this guide will facilitate further research and development of ethoxysanguinarine and its analogs as potential therapeutic agents.

References

- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Ethoxysanguinarine from Macleaya cordata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysanguinarine, a semi-synthetic derivative of the natural alkaloid sanguinarine (B192314), has garnered significant interest within the scientific community for its potent anti-cancer properties. This technical guide provides a comprehensive overview of ethoxysanguinarine, with a particular focus on its origins from Macleaya cordata, its formation during extraction processes, and detailed methodologies for its isolation and biological analysis. This document includes quantitative data on the alkaloid content of Macleaya cordata, detailed experimental protocols for the isolation of its parent compound and for the investigation of its mechanism of action, and visualizations of key workflows and signaling pathways.

Introduction to Macleaya cordata and its Alkaloids

Macleaya cordata, commonly known as plume poppy, is a perennial plant belonging to the Papaveraceae family. It is a rich source of various isoquinoline (B145761) alkaloids, which are the primary bioactive constituents of the plant.[1] These alkaloids, particularly sanguinarine and chelerythrine (B190780), have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2]

Ethoxysanguinarine is not a naturally occurring alkaloid within Macleaya cordata. Instead, it is a product of the transformation of sanguinarine when the plant material is extracted using ammoniated ethanol (B145695).[1][3] This process underscores the importance of the chosen extraction methodology in determining the final composition of the alkaloid mixture.

Quantitative Analysis of Alkaloids in Macleaya cordata

The alkaloid profile of Macleaya cordata is complex, with sanguinarine and chelerythrine being the most abundant. The concentrations of these alkaloids can vary depending on the part of the plant and the extraction method used.

| Alkaloid | Plant Part | Extraction Method | Concentration (mg/g) | Reference |

| Sanguinarine | Fruits | Microwave-Assisted Extraction (MAE) | 17.10 ± 0.4 | |

| Chelerythrine | Fruits | Microwave-Assisted Extraction (MAE) | 7.04 ± 0.14 | |

| Sanguinarine | Branches | Microwave-Assisted Extraction (MAE) | 6.80 | [4] |

| Chelerythrine | Branches | Microwave-Assisted Extraction (MAE) | 3.91 | [4] |

| Sanguinarine | Seeds | Microwave-Assisted Extraction (MAE) | 0.73 | [4] |

| Chelerythrine | Seeds | Microwave-Assisted Extraction (MAE) | 0.25 | [4] |

| Sanguinarine | Shells | Microwave-Assisted Extraction (MAE) | 25.01 | [4] |

| Chelerythrine | Shells | Microwave-Assisted Extraction (MAE) | 10.40 | [4] |

Discovery and Isolation of Ethoxysanguinarine

The discovery of ethoxysanguinarine is intrinsically linked to the extraction of sanguinarine from Macleaya cordata. The ethoxy group is introduced to the sanguinarine molecule at the C-6 position during extraction with ethanol in an alkaline environment.

Proposed Synthesis and Isolation of Ethoxysanguinarine

Experimental Protocol:

-

Extraction of Total Alkaloids:

-

Air-dry and grind 1 kg of Macleaya cordata whole plant material.

-

Macerate the ground material in 95% ethanol (3 x 5 L) for 48 hours.[5]

-

Combine the ethanol extracts and evaporate to dryness under reduced pressure.

-

Resuspend the dried extract in 5 L of 1% (v/v) sulfuric acid in water and stir overnight.[5]

-

Filter the acidic solution to remove insoluble material.

-

Adjust the pH of the filtrate to 10 with 10% aqueous NaOH to precipitate the total alkaloids.[5]

-

Collect the precipitate by filtration and dry. This crude alkaloid mixture will contain sanguinarine and other alkaloids. A typical yield of total alkaloids is approximately 0.7%.[5]

-

-

Conversion of Sanguinarine to Ethoxysanguinarine and Purification:

-

Dissolve the crude alkaloid precipitate in a minimal amount of ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the conversion of sanguinarine to ethoxysanguinarine is complete, neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl).

-

Evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of dichloromethane (B109758) and methanol) to isolate ethoxysanguinarine.

-

Note: The yield and purity of ethoxysanguinarine from this process would need to be determined empirically.

Workflow for the extraction of total alkaloids from Macleaya cordata and subsequent synthesis and purification of ethoxysanguinarine.

Biological Activity and Signaling Pathways of Ethoxysanguinarine

Ethoxysanguinarine has demonstrated significant anti-cancer activity, primarily through the induction of apoptosis and autophagy in cancer cells. Its mechanism of action involves the modulation of key signaling pathways.

AMPK/mTORC1 Signaling Pathway

Ethoxysanguinarine has been identified as a direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK by ethoxysanguinarine leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which in turn induces autophagy.

Experimental Protocol: Western Blot Analysis of p-AMPK

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with varying concentrations of ethoxysanguinarine for the desired time.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) at a 1:1000 dilution overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Signaling pathway of ethoxysanguinarine-induced autophagy via AMPK/mTORC1.

CIP2A/PP2A/Akt Signaling Pathway

Ethoxysanguinarine has also been shown to downregulate the oncoprotein cancerous inhibitor of protein phosphatase 2A (CIP2A). CIP2A is an inhibitor of protein phosphatase 2A (PP2A), a tumor suppressor. By downregulating CIP2A, ethoxysanguinarine leads to the reactivation of PP2A, which in turn dephosphorylates and inactivates the pro-survival kinase Akt.

Experimental Protocol: Western Blot Analysis of CIP2A and p-Akt

-

Cell Culture, Treatment, and Protein Extraction: Follow steps 1-3 as described in the p-AMPK Western blot protocol.

-

SDS-PAGE and Western Blotting:

-

Follow the general Western blotting procedure as described above.

-

For CIP2A detection, incubate the membrane with a primary antibody against CIP2A at a 1:1000 dilution.

-

For phospho-Akt (Ser473) detection, incubate the membrane with a primary antibody against p-Akt (Ser473) at a 1:1000 dilution.

-

Signaling pathway of ethoxysanguinarine-induced apoptosis via CIP2A/PP2A/Akt.

Conclusion

Ethoxysanguinarine represents a promising semi-synthetic anti-cancer agent derived from the natural product sanguinarine found in Macleaya cordata. This technical guide has provided a comprehensive overview of its discovery, a plausible method for its synthesis and isolation, and detailed protocols for investigating its biological activity. The elucidation of its mechanisms of action through the AMPK/mTORC1 and CIP2A/PP2A/Akt signaling pathways provides a solid foundation for further research and development of ethoxysanguinarine as a potential therapeutic. Further studies are warranted to optimize its synthesis and to fully characterize its pharmacological profile.

References

- 1. Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

Ethoxysanguinarine: A Technical Guide for Researchers and Drug Development Professionals

Foreword

Ethoxysanguinarine, a derivative of the natural benzophenanthridine alkaloid sanguinarine (B192314), has emerged as a compound of significant interest in oncological research. Its multifaceted impact on cancer cell proliferation, apoptosis, and autophagy, mediated through distinct signaling pathways, positions it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of ethoxysanguinarine, with a focus on its mechanisms of action.

Chemical Structure and Properties

Ethoxysanguinarine is a semi-synthetic compound derived from sanguinarine, a natural product found in plants of the Papaveraceae family, such as Macleaya cordata. The ethoxy group at the C6 position is introduced during the extraction and purification process of sanguinarine using ethanol (B145695).

Table 1: Physicochemical Properties of Ethoxysanguinarine

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₉NO₅ | [1] |

| Molecular Weight | 377.39 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | DMSO: 60 mg/mL (158.99 mM; requires sonication) Water: Insoluble | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Spectroscopic Data:

Synthesis

Ethoxysanguinarine is formed by the nucleophilic addition of ethanol to the iminium bond of sanguinarine. While a detailed, step-by-step industrial synthesis protocol is not publicly available, the general principle involves the reaction of sanguinarine with ethanol. One described method for the synthesis of sanguinarine derivatives involves the nucleophilic addition of various amines or sodium methoxide (B1231860) to sanguinarine chloride in a one-pot reaction.[3] A similar principle would apply to the synthesis with ethanol.

Experimental Workflow: General Synthesis of Ethoxysanguinarine

Biological Activity and Mechanism of Action

Ethoxysanguinarine exhibits potent anti-cancer activity across a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis and autophagy through the modulation of key cellular signaling pathways.

Table 2: In Vitro Cytotoxicity of Ethoxysanguinarine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| SW480 | Colorectal Cancer | 9.37 | [1] |

| HCT116 | Colorectal Cancer | 7.19 | [1] |

| HT29 | Colorectal Cancer | 6.55 | [1] |

| SW620 | Colorectal Cancer | 3.57 | [1] |

| H1975 | Lung Cancer | 1.29 | [4] |

| A549 | Lung Cancer | 2.74 | [4] |

| MCF-7 | Breast Cancer | 3.29 | [5] |

| SK-BR3 | Breast Cancer | 2.79 | [5] |

| MDA-MB-231 | Breast Cancer | 3.75 | [5] |

| MDA-MB-436 | Breast Cancer | 2.63 | [5] |

| MDA-MB-468 | Breast Cancer | 6.67 | [5] |

| MDA-MB-453 | Breast Cancer | 7.06 | [5] |

| MDA-MB-435S | Breast Cancer | 4.58 | [5] |

Inhibition of the CIP2A/PP2A/Akt Signaling Pathway

Ethoxysanguinarine has been identified as an inhibitor of the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A).[6][7] CIP2A is an endogenous inhibitor of the tumor suppressor protein phosphatase 2A (PP2A).[4] By downregulating CIP2A, ethoxysanguinarine leads to the reactivation of PP2A.[4][6] Active PP2A, in turn, dephosphorylates and inactivates the pro-survival kinase Akt, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][6]

Signaling Pathway: Ethoxysanguinarine and the CIP2A/PP2A/Akt Axis

Activation of the AMPK/mTORC1 Signaling Pathway and Induction of Autophagy

Ethoxysanguinarine is a direct activator of AMP-activated protein kinase (AMPK).[5][8] Computational docking and affinity assays have shown that ethoxysanguinarine directly interacts with the allosteric drug and metabolite (ADaM) site of AMPK, stabilizing its active conformation.[8] Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[5] This inhibition is achieved through the phosphorylation of key mTORC1 components.[5] The suppression of mTORC1 signaling is a critical step in the induction of autophagy, a cellular self-degradation process that can promote cancer cell death under certain conditions. Ethoxysanguinarine has been shown to induce the accumulation of autophagy markers such as LC3-II and Beclin-1.[5]

Signaling Pathway: Ethoxysanguinarine-Mediated Autophagy via AMPK/mTORC1

Induction of Apoptosis

Ethoxysanguinarine is a potent inducer of apoptosis in various cancer cell lines.[6] Mechanistic studies have revealed that it triggers both the intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspase-8, caspase-9, and the executioner caspase-3.[5] The downregulation of the CIP2A/PP2A/Akt signaling pathway contributes to its pro-apoptotic effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of ethoxysanguinarine for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.[6]

Experimental Workflow: MTT Assay

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Culture cells with or without ethoxysanguinarine for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]

Autophagy Assay (Western Blot for LC3-II)

This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy.

Methodology:

-

Treat cells with ethoxysanguinarine for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against LC3.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy.[5]

Conclusion and Future Directions

Ethoxysanguinarine demonstrates significant potential as an anti-cancer agent, acting through the dual mechanisms of inhibiting the pro-survival CIP2A/PP2A/Akt pathway and activating the pro-autophagic AMPK/mTORC1 pathway. Its ability to induce both apoptosis and autophagy underscores its pleiotropic effects on cancer cells.

For researchers and drug development professionals, further investigation into the following areas is warranted:

-

Pharmacokinetics and Pharmacodynamics: Comprehensive in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ethoxysanguinarine, as well as its efficacy and safety in preclinical cancer models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of ethoxysanguinarine analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Given its distinct mechanisms of action, exploring the synergistic effects of ethoxysanguinarine with existing chemotherapeutic agents or targeted therapies could provide novel treatment strategies.

-

Biomarker Discovery: Identifying predictive biomarkers for sensitivity to ethoxysanguinarine could aid in patient stratification for future clinical trials.

The data presented in this guide highlight the compelling case for ethoxysanguinarine as a lead compound in the development of new cancer therapeutics. Further rigorous preclinical and clinical evaluation is essential to translate its promising in vitro activity into tangible clinical benefits.

References

- 1. Ethoxysanguinarine - Lifeasible [lifeasible.com]

- 2. Biosynthesis of Antitumoral and Bactericidal Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethoxysanguinarine Induces Inhibitory Effects and Downregulates CIP2A in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Ethoxysanguinarine Induces Inhibitory Effects and Downregulates CIP2A in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethoxysanguinarine: A Technical Guide for Researchers

An In-depth Examination of the Origins, Mechanisms, and Methodologies of a Promising Benzophenanthridine Alkaloid

Abstract

Ethoxysanguinarine, a derivative of the natural benzophenanthridine alkaloid sanguinarine (B192314), has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of ethoxysanguinarine, detailing its origins, mechanisms of action, and the experimental protocols utilized for its investigation. Primarily derived from the plant Macleaya cordata or synthesized during the extraction process of sanguinarine, ethoxysanguinarine exhibits potent anti-cancer properties through the modulation of key cellular signaling pathways. This document outlines its induction of autophagy via the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway and its role in downregulating the oncoprotein CIP2A, leading to the activation of protein phosphatase 2A (PP2A) and subsequent inhibition of the Akt signaling cascade. Detailed methodologies for cytotoxicity assays, protein expression analysis, autophagy detection, and in silico molecular docking are provided to facilitate further research and development in this area.

Introduction

Ethoxysanguinarine is a benzophenanthridine alkaloid that has garnered attention for its significant biological activities, particularly its potential as an anti-cancer agent.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its core characteristics and the scientific methodologies used to study them.

Chemical Identity

-

Systematic Name: 13-methyl-2,3,8,9-tetramethoxy-5-ethoxy-[2][3]dioxolo[4,5-j]phenanthridin-4-ium

-

Molecular Formula: C₂₃H₂₄NO₅⁺

-

Molecular Weight: 394.44 g/mol

Origins of Ethoxysanguinarine

Ethoxysanguinarine is primarily associated with the plant Macleaya cordata, a member of the Papaveraceae family.[4][5] It can be isolated directly from the plant, which is a rich source of various isoquinoline (B145761) alkaloids. Additionally, ethoxysanguinarine can be formed as a semi-synthetic derivative during the laboratory extraction of sanguinarine when ethanol (B145695) is used as a solvent.

Core Signaling Pathways

Ethoxysanguinarine exerts its anti-neoplastic effects by modulating at least two critical signaling pathways involved in cell growth, proliferation, and survival.

CIP2A/PP2A/Akt Signaling Pathway

Ethoxysanguinarine has been shown to downregulate the cancerous inhibitor of protein phosphatase 2A (CIP2A), an oncoprotein that is overexpressed in many cancers. The inhibition of CIP2A leads to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A). Activated PP2A, in turn, dephosphorylates and inactivates the protein kinase B (Akt), a key node in cell survival signaling. This cascade ultimately hinders cancer cell proliferation and promotes apoptosis.

AMPK/mTORC1 Signaling and Autophagy Induction

Ethoxysanguinarine is a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Upon activation, AMPK phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and an inhibitor of autophagy. The inhibition of mTORC1 by activated AMPK relieves its suppression of the ULK1/2 complex, leading to the initiation of autophagy, a cellular process of self-digestion that can promote cancer cell death under certain conditions.

Quantitative Data: Cytotoxicity

The cytotoxic effects of ethoxysanguinarine have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Leukemia | 115 - 224 |

| Jurkat | Leukemia | 66.7 - 125 |

| Raji | Lymphoma | >200 |

| HeLa | Cervical Cancer | >200 |

| Fen | - | 182 |

| U87MG | Glioblastoma | < Temozolomide |

| A375 | Melanoma | Varies by derivative |

| HT29 | Colorectal Cancer | Heightened sensitivity |

| CaCo2 | Colorectal Cancer | Induces apoptosis |

| MCF-7 | Breast Cancer | Varies |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

96-well plates

-

Complete cell culture medium

-

Ethoxysanguinarine stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of ethoxysanguinarine in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-CIP2A, anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-LC3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

Autophagy Detection: GFP-LC3 Assay

This assay visualizes the formation of autophagosomes by monitoring the localization of GFP-tagged LC3.

Materials:

-

Cells stably expressing GFP-LC3

-

Fluorescence microscope or high-content imaging system

-

Culture dishes or plates suitable for imaging

-

Ethoxysanguinarine and control compounds (e.g., rapamycin, chloroquine)

Procedure:

-

Cell Culture and Treatment: Plate GFP-LC3 expressing cells and treat with ethoxysanguinarine or control compounds for the desired time.

-

Cell Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for imaging.

-

Imaging: Acquire images using a fluorescence microscope. Autophagosomes will appear as distinct green puncta.

-

Quantification: Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates an induction of autophagy.

In Silico Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Software and Resources:

-

AutoDock 4.2 or similar docking software

-

AutoDockTools (ADT) for file preparation

-

Protein Data Bank (PDB) for receptor structure (e.g., PDB ID: 4CFF for AMPK)

-

Ligand structure file for ethoxysanguinarine

Procedure:

-

Receptor and Ligand Preparation: Prepare the AMPK protein and ethoxysanguinarine ligand files in PDBQT format using ADT. This includes adding polar hydrogens and assigning partial charges.

-

Grid Box Definition: Define a grid box that encompasses the binding site of interest on the AMPK protein.

-

Docking Parameter Setup: Set the docking parameters in a docking parameter file (.dpf), including the number of genetic algorithm runs and energy evaluations.

-

Running the Docking Simulation: Execute the docking simulation using AutoDock.

-

Analysis of Results: Analyze the docking results to identify the lowest binding energy poses and visualize the interactions between ethoxysanguinarine and the amino acid residues of the AMPK binding pocket.

Conclusion

Ethoxysanguinarine is a promising natural product derivative with demonstrated anti-cancer activity. Its mechanisms of action, centered on the CIP2A/PP2A/Akt and AMPK/mTORC1 signaling pathways, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of ethoxysanguinarine and related compounds as potential cancer therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical applications.

References

- 1. Ethoxysanguinarine Induces Apoptosis, Inhibits Metastasis and Sensitizes cells to Docetaxel in Breast Cancer Cells through Inhibition of Hakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]

The Role of Ethoxysanguinarine in AMPK Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysanguinarine (Eth), a benzophenanthridine alkaloid derived from Macleaya cordata, has emerged as a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of ethoxysanguinarine, focusing on its role in the activation of the AMPK signaling pathway. We present a compilation of the current quantitative data on its efficacy in breast cancer cell lines and its pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the signaling cascade are included to facilitate further research and development of ethoxysanguinarine as a potential therapeutic agent.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a cellular energy sensor. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of metabolic stress that deplete cellular ATP levels, leading to a consequential increase in the AMP:ATP ratio. Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP and promoting catabolic pathways that generate ATP, thereby restoring cellular energy balance.

Given its central role in metabolic regulation, AMPK has become an attractive therapeutic target for a range of diseases, including metabolic disorders and cancer. Ethoxysanguinarine, a derivative of sanguinarine, has been identified as a novel, direct activator of AMPK.[1] This guide synthesizes the available technical information on the interaction between ethoxysanguinarine and the AMPK pathway.

Mechanism of Action of Ethoxysanguinarine

Ethoxysanguinarine directly binds to and activates AMPK.[1] Computational docking and affinity assays have shown that ethoxysanguinarine interacts with the allosteric drug and metabolite (ADaM) site on the AMPK complex, which stabilizes its active conformation.[1][2] This direct activation leads to the phosphorylation of the α subunit of AMPK at Threonine 172 (Thr172), a critical step for its full enzymatic activity.[1]

Activated AMPK proceeds to phosphorylate downstream targets, initiating a signaling cascade that culminates in significant cellular effects. A key downstream pathway affected by AMPK activation is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. AMPK directly phosphorylates and inhibits components of the mTORC1 complex, leading to the suppression of its activity. The inhibition of mTORC1, a central promoter of cell growth and proliferation, results in the induction of autophagy and a reduction in protein synthesis.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of ethoxysanguinarine from published studies.

Table 1: In Vitro Efficacy of Ethoxysanguinarine in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MCF-7 | 2.4 | |

| MDA-MB-231 | 2.0 | |

| MDA-MB-436 | 2.0 |

IC50 values were determined after 24 hours of treatment with Ethoxysanguinarine using an MTT assay.

Table 2: Pharmacokinetic Parameters of Ethoxysanguinarine in Sprague-Dawley Rats

| Administration Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC0-t (mg/L·h) | T1/2 (h) | Bioavailability (%) | Reference |

| Intravenous (i.v.) | 2 | 3.578 ± 0.756 | 0.083 ± 0.000 | 3.639 ± 1.555 | 3.539 ± 1.790 | - | |

| Intragastric (i.g.) | 15 | 0.498 ± 0.110 | 2.000 ± 0.000 | 3.392 ± 0.592 | 4.049 ± 1.578 | 12.43 |

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

References

Ethoxysanguinarine: A Novel Inhibitor Targeting the CIP2A Oncoprotein

An In-depth Technical Guide on the Mechanism of Action and Experimental Validation

This technical guide provides a comprehensive overview of the natural compound ethoxysanguinarine (ESG) and its role in the downregulation of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). CIP2A is a well-documented oncoprotein overexpressed in a multitude of human cancers, contributing to malignant transformation and proliferation.[1][2][3][4] Its pharmacological inactivation is a key strategy in the development of novel anticancer agents.[1][2][3] Ethoxysanguinarine, a benzophenanthridine alkaloid derived from Macleaya cordata, has emerged as a potent downregulator of CIP2A, thereby reactivating tumor-suppressing pathways and inhibiting cancer cell growth.[1][5] This document details the quantitative effects, underlying signaling pathways, and experimental methodologies used to validate the anticancer properties of ethoxysanguinarine, tailored for researchers and drug development professionals.

Quantitative Data Summary

Ethoxysanguinarine has been shown to effectively reduce the expression of CIP2A protein in a dose- and time-dependent manner across various cancer cell lines. The following table summarizes the key quantitative findings from foundational studies.

| Cell Line | Cancer Type | ESG Concentration | Treatment Duration | Effect on CIP2A Protein Expression | Reference |

| H1975 | Lung Cancer | 1 µM | 24 h | Reduction observed | [1] |

| 2 µM | 24 h | Became undetectable | [1] | ||

| A549 | Lung Cancer | 3.5 µM | 24 h | Apparent reduction | [1] |

| 10 µM | 24 h | Almost completely eliminated | [1] | ||

| SW620 | Colorectal Cancer | 2 µM | 24 h | Significant downregulation | [5] |

| HT29 | Colorectal Cancer | 4.5 µM | 24 h | Significant downregulation | [5] |

| SGC7901/DDP | Cisplatin-resistant Gastric Cancer | Various | Not specified | Downregulated expression | [6][7] |

Signaling Pathway of Ethoxysanguinarine Action

The primary mechanism by which ethoxysanguinarine exerts its anticancer effects is through the disruption of the CIP2A-PP2A signaling axis.[1][5]

-

Standard State in Cancer Cells: In many cancer cells, CIP2A is overexpressed.[1] It functions as an endogenous inhibitor of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[4][5] By inhibiting PP2A, CIP2A prevents the dephosphorylation of key oncogenic proteins. This leads to the stabilization and activation of the transcription factor c-Myc and the phosphorylation (activation) of Akt (p-Akt), both of which drive cell proliferation, survival, and transformation.[1][2][4]

-

Effect of Ethoxysanguinarine: Ethoxysanguinarine treatment leads to the downregulation of CIP2A protein.[1][5] This downregulation occurs at both the transcriptional level, by reducing CIP2A mRNA, and at the post-translational level, by decreasing CIP2A protein stability.[5] The reduction in CIP2A relieves the inhibition of PP2A, restoring its tumor-suppressive phosphatase activity.[1][5] Activated PP2A then dephosphorylates its downstream targets, primarily p-Akt, leading to its inactivation.[1][5] This cascade ultimately results in decreased cancer cell proliferation and the induction of apoptosis.[1][2]

Experimental Protocols

The following protocols are standard methodologies for investigating the effects of ethoxysanguinarine on the CIP2A pathway.

General Experimental Workflow

The typical workflow involves culturing cancer cells, treating them with ethoxysanguinarine, and subsequently harvesting them for various downstream analyses to measure changes in protein/mRNA levels, cell viability, and specific enzymatic activities.

Western Blotting for Protein Expression

This technique is used to quantify the levels of specific proteins (e.g., CIP2A, p-Akt, total Akt, c-Myc).

-

Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are denatured, loaded onto a polyacrylamide gel (e.g., 10%), and separated by size via electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for CIP2A, p-Akt (Ser473), total Akt, c-Myc, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensity is quantified using densitometry software.

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

This method is used to determine if ethoxysanguinarine affects the transcription of the CIP2A gene.[5]

-

RNA Extraction: Total RNA is isolated from treated and control cells using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription: An equal amount of RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for CIP2A and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative expression of CIP2A mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Protein Phosphatase 2A (PP2A) Activity Assay

This assay measures the enzymatic activity of PP2A following treatment.[1]

-

Immunoprecipitation: PP2A is isolated from cell lysates using an antibody against a PP2A subunit (e.g., the catalytic C subunit) conjugated to agarose (B213101) beads.

-

Phosphatase Reaction: The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate.

-

Detection: The amount of free phosphate (B84403) released from the substrate is measured using a colorimetric reagent (e.g., malachite green).

-

Analysis: The PP2A activity in treated samples is calculated and compared to that of untreated controls.

Protein Stability (Cycloheximide Chase) Assay

This assay determines if ethoxysanguinarine affects the degradation rate of the CIP2A protein.[5]

-

Treatment: Cells are co-incubated with a protein synthesis inhibitor, cycloheximide (B1669411) (CHX), in the presence or absence of ethoxysanguinarine.

-

Time Course Collection: Cell lysates are collected at various time points (e.g., 0, 3, 6, 12 hours) after treatment.

-

Analysis: The levels of CIP2A protein at each time point are determined by Western blotting. A faster decrease in CIP2A levels in the ESG-treated group compared to the CHX-only group indicates that ESG enhances CIP2A protein degradation.[5]

Conclusion and Future Directions

The collective evidence strongly indicates that ethoxysanguinarine is a potent inhibitor of the CIP2A oncoprotein.[1][5] By downregulating CIP2A, it effectively restores the tumor-suppressive function of PP2A, leading to the inactivation of critical cancer-promoting pathways like Akt and c-Myc.[1][3] The dose-dependent reduction of CIP2A and the subsequent induction of apoptosis in various cancer cell lines highlight its therapeutic potential.[1][2][5] Furthermore, its ability to enhance the efficacy of conventional chemotherapeutics like cisplatin (B142131) suggests a role in combination therapies to overcome drug resistance.[1] Future investigations should focus on in vivo efficacy, pharmacokinetic profiling, and the development of ethoxysanguinarine analogs to optimize its potential as a clinical anticancer agent targeting the CIP2A-driven oncogenic network.

References

- 1. Ethoxysanguinarine Induces Inhibitory Effects and Downregulates CIP2A in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethoxysanguinarine Induces Inhibitory Effects and Downregulates CIP2A in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. [Ethoxysanguinarine directly targets CIP2A to inhibit proliferation and induce autophagy of SGC7901/DDP cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Ethoxysanguinarine: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxysanguinarine (ESG), a benzophenanthridine alkaloid derived from plants of the Papaveraceae family, is a semi-synthetic derivative of sanguinarine.[1][2] It has demonstrated significant anti-cancer properties across various cancer cell lines, positioning it as a compound of interest for oncological research and drug development.[3][4] In vitro studies have revealed that ethoxysanguinarine exerts its effects by inhibiting cell viability, inducing programmed cell death (apoptosis), and triggering autophagy.[5] Its mechanisms of action involve the modulation of key cellular signaling pathways, including the CIP2A/PP2A/Akt and AMPK/mTORC1 axes.

These application notes provide detailed protocols for essential in vitro assays to investigate the biological effects of ethoxysanguinarine, along with structured data tables and diagrams to facilitate experimental design and data interpretation.

Mechanism of Action: Key Signaling Pathways

Ethoxysanguinarine's anti-cancer activity is attributed to its ability to modulate multiple critical signaling pathways. Two primary mechanisms have been identified: the inhibition of the oncoprotein CIP2A and the direct activation of AMPK.

-

CIP2A/PP2A/Akt Pathway: Ethoxysanguinarine downregulates the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). CIP2A is an endogenous inhibitor of Protein Phosphatase 2A (PP2A), a key tumor suppressor. By inhibiting CIP2A, ethoxysanguinarine restores PP2A activity, leading to the dephosphorylation and inactivation of the pro-survival kinase Akt. This cascade ultimately suppresses cell proliferation and promotes apoptosis.

-

AMPK/mTORC1 Pathway: Ethoxysanguinarine acts as a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The inhibition of mTORC1 is a critical step in initiating autophagy, a cellular process that can promote cell death in cancer cells.

Application Note 1: Determination of Cytotoxicity and Cell Viability

A fundamental step in evaluating the anti-cancer potential of ethoxysanguinarine is to determine its cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Quantitative Data: Ethoxysanguinarine Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for ethoxysanguinarine have been determined in several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| H1975 | Lung Cancer | 1.29 | |

| A549 | Lung Cancer | 2.74 | |

| MCF-7 | Breast Cancer | 3.29 | |

| MDA-MB-231 | Breast Cancer | 3.75 | |

| MDA-MB-436 | Breast Cancer | 2.63 |

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps to determine the effect of ethoxysanguinarine on cancer cell viability.

Materials:

-

Ethoxysanguinarine stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of ethoxysanguinarine in complete medium. Remove the existing medium from the wells and add 100 µL of the ethoxysanguinarine dilutions. Include vehicle control (DMSO) wells and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.

Application Note 2: Analysis of Apoptosis Induction

Ethoxysanguinarine is known to induce apoptosis in various cancer cells. Flow cytometry using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining is a standard method to detect and quantify apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is bound by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of ethoxysanguinarine for the desired time. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Application Note 3: Cell Cycle Analysis

Alterations in cell cycle progression are a hallmark of anti-cancer agents. Ethoxysanguinarine can induce cell cycle arrest. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and subsequent flow cytometry.

Experimental Protocol: PI Staining for Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their phase in the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with ethoxysanguinarine for the desired duration.

-

Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.

-

Data Interpretation: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Application Note 4: Analysis of Protein Expression

To confirm the mechanism of action of ethoxysanguinarine, it is essential to analyze its effects on the expression and phosphorylation status of key proteins in the CIP2A/PP2A/Akt and AMPK/mTORC1 pathways. Western blotting is the standard technique for this purpose.

Experimental Protocol: Western Blotting

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CIP2A, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-LC3B, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with ethoxysanguinarine. After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

References

- 1. Ethoxysanguinarine Induces Inhibitory Effects and Downregulates CIP2A in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethoxysanguinarine Induces Inhibitory Effects and Downregulates CIP2A in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethoxysanguinarine Induces Apoptosis, Inhibits Metastasis and Sensitizes cells to Docetaxel in Breast Cancer Cells through Inhibition of Hakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells [frontiersin.org]

Application Notes and Protocols for Ethoxysanguinarine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxysanguinarine (ESG) is a benzophenanthridine alkaloid derived from the plant Macleaya cordata. It is a semi-synthetic derivative of sanguinarine.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its efficacy in various cancer cell lines, including lung, breast, and colorectal cancer.[1][2][3] These application notes provide a comprehensive guide for the utilization of Ethoxysanguinarine in in-vitro cell culture experiments, detailing its mechanism of action, protocols for key assays, and data presentation for effective analysis.

Mechanism of Action

Ethoxysanguinarine exerts its anti-cancer effects through multiple signaling pathways. The primary mechanisms identified are:

-

Inhibition of the CIP2A/PP2A/Akt Signaling Pathway: Ethoxysanguinarine downregulates the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A).[1] This leads to the activation of the tumor suppressor PP2A, which in turn dephosphorylates and inactivates the pro-survival kinase Akt. The inhibition of the Akt pathway ultimately leads to decreased cell proliferation and induction of apoptosis.

-

Direct Activation of AMP-Activated Protein Kinase (AMPK): Ethoxysanguinarine has been shown to directly bind to and activate AMPK. AMPK activation leads to the inhibition of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, and induces autophagy.

-

Induction of Apoptosis: Ethoxysanguinarine induces both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspase-8, caspase-9, and caspase-3, and the cleavage of PARP (Poly (ADP-ribose) polymerase).

-

Inhibition of Cell Migration and Invasion: Studies have shown that Ethoxysanguinarine can attenuate breast cancer cell migration and invasion.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Ethoxysanguinarine in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| H1975 | Non-small cell lung cancer | 48 h | 1.29 | |

| A549 | Non-small cell lung cancer | 48 h | 2.74 | |

| MCF-7 | Breast Cancer | 24 h | 3.29 | |

| SK-BR3 | Breast Cancer | 24 h | 9.15 | |

| MDA-MB-231 | Breast Cancer | 24 h | 3.75 | |

| MDA-MB-436 | Breast Cancer | 24 h | 2.63 | |

| MDA-MB-468 | Breast Cancer | 24 h | 4.88 | |

| MDA-MB-453 | Breast Cancer | 24 h | 5.31 | |

| MDA-MB-435S | Breast Cancer | 24 h | 4.52 | |

| SW620 | Colorectal Cancer | Not Specified | Not Specified | |

| HT29 | Colorectal Cancer | Not Specified | Not Specified |

Experimental Protocols

Preparation and Storage of Ethoxysanguinarine

Materials:

-

Ethoxysanguinarine powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of Ethoxysanguinarine by dissolving the powder in DMSO. A concentration of 50 mM is commonly used.

-

Ensure complete dissolution by vortexing. Gentle warming and sonication can be used to aid dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.

-

When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent toxicity. It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Note on Stability: Specific data on the stability of Ethoxysanguinarine in cell culture media over extended periods is limited. For long-term experiments (>48-72 hours), it is advisable to replenish the media with freshly diluted Ethoxysanguinarine at set intervals (e.g., every 48 hours).

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Ethoxysanguinarine on cancer cells.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Ethoxysanguinarine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Prepare serial dilutions of Ethoxysanguinarine in complete cell culture medium. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0.1, 1, 5, 10, 25, 50 µM).

-

Remove the medium from the wells and add 100 µL of the Ethoxysanguinarine dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Diagrams

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

Ethoxysanguinarine stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with Ethoxysanguinarine at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

After treatment, harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

References

Application Notes and Protocols: Ethoxysanguinarine in Animal Models for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxysanguinarine (Eth), a derivative of the natural benzophenanthridine alkaloid sanguinarine (B192314), has emerged as a promising compound in oncological research.[1] Extracted from plants such as Macleaya cordata, it has demonstrated significant anti-cancer activity in various preclinical models.[1] These application notes provide a comprehensive overview of the use of ethoxysanguinarine in animal models for cancer research, detailing its mechanisms of action, protocols for in vivo studies, and key quantitative data to guide future research and drug development.

Mechanism of Action

Ethoxysanguinarine exerts its anti-neoplastic effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Two primary pathways have been identified:

-

AMPK/mTORC1 Pathway Activation: Ethoxysanguinarine acts as a direct activator of AMP-activated protein kinase (AMPK).[1][2] Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1] This inhibition subsequently triggers autophagy and suppresses protein synthesis, contributing to the anti-proliferative effects of ethoxysanguinarine in cancer cells.

-

CIP2A/PP2A/Akt Pathway Inhibition: Ethoxysanguinarine has been shown to downregulate the oncoprotein CIP2A (cancerous inhibitor of protein phosphatase 2A). CIP2A is an endogenous inhibitor of protein phosphatase 2A (PP2A), a tumor suppressor. By downregulating CIP2A, ethoxysanguinarine enhances PP2A activity, which in turn leads to the dephosphorylation and inactivation of the pro-survival kinase Akt. This cascade ultimately inhibits cancer cell proliferation and induces apoptosis.

Data Presentation

In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ethoxysanguinarine in various lung cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| H1975 | Lung Cancer | 1.29 |

| A549 | Lung Cancer | 2.74 |

Data sourced from a study on lung cancer cells.

In Vivo Efficacy: Xenograft Models

Sanguinarine (Parent Compound) Xenograft Studies:

| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |

| Prostate Cancer | DU145 | Nude Mice | 0.25 mg/kg and 0.5 mg/kg | Significant reduction in final tumor weight | |

| Cervical Cancer | HeLa | Nude Mice | 5 mg/kg | Significant inhibition of tumor volume and reduction in tumor weight |

Note: This data is for the parent compound, sanguinarine, and should be considered as indicative of the potential of the benzophenanthridine alkaloid class.

Pharmacokinetic Parameters of Ethoxysanguinarine in Rats

A pharmacokinetic study in Sprague-Dawley rats provided the following key parameters for ethoxysanguinarine.

| Administration Route | Dose | Cmax (mg/L) | Tmax (h) | T1/2 (h) |

| Intravenous (i.v.) | 2 mg/kg | 3.578 ± 0.756 | 0.083 | 3.539 |

| Intragastric (i.g.) | 15 mg/kg | 0.498 ± 0.110 | 2.000 | 4.049 |

Data from a study in Sprague-Dawley rats.

Pharmacokinetic Parameters of Sanguinarine (Parent Compound) in Rats

For comparative purposes, the pharmacokinetic parameters of sanguinarine following oral administration in rats are presented below.

| Administration Route | Dose | Tmax (h) |

| Oral | 10 mg/kg | ~1.0 |

Data from a study in rats.

Experimental Protocols

Breast Cancer Xenograft Model

This protocol outlines the establishment and treatment of a breast cancer xenograft model using MDA-MB-231 human breast cancer cells in nude mice.

Materials:

-

MDA-MB-231 human breast cancer cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel

-

Female athymic nude mice (4-6 weeks old)

-

Ethoxysanguinarine

-

Vehicle solution (e.g., DMSO, saline)

-

27-gauge needles and syringes

-

Calipers

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Injection:

-

Harvest sub-confluent cells using Trypsin-EDTA.

-

Wash the cells with sterile PBS and perform a cell count using a hemocytometer.

-

Resuspend the cells in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using isoflurane.

-